2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrido[4,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7-2-3-9-4-6(7)8(11)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALUXOLGOFZLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631039 | |
| Record name | 2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-23-9 | |
| Record name | 2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One and Its Systematically Modified Analogues
Development of De Novo Synthetic Pathways to the Pyrido[4,3-d]researchgate.netrsc.orgoxazinone Core
De novo synthesis provides a direct route to the core heterocyclic structure from acyclic or simpler cyclic precursors. These methods are fundamental for producing the parent ring system and its substituted analogues.
Cyclocondensation Reactions from Ortho-Substituted Pyridines and Carbonyl Precursors
The most direct and classical approach to the 2-Methyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one ring system is the cyclocondensation of an appropriately substituted pyridine (B92270) precursor. The key starting material for this strategy is 3-Aminopyridine-4-carboxylic acid . This molecule possesses the necessary ortho-amino and carboxyl functionalities, which are poised for ring closure.
The reaction proceeds by treating 3-aminopyridine-4-carboxylic acid with an acetylating agent. Acetic anhydride (B1165640) is a common and effective reagent for this transformation, serving as both the source of the C2-methyl group and the carbonyl carbon of the oxazinone ring, while also acting as a dehydrating agent to facilitate the final ring closure (cyclization). The reaction involves an initial acylation of the amino group to form an intermediate N-acetyl derivative, which then undergoes an intramolecular condensation to yield the thermodynamically stable six-membered oxazinone ring.
This method is highly reliable for generating various 2-substituted analogues by simply changing the acylating agent. For instance, using benzoyl chloride would yield the 2-phenyl analogue, while other acid anhydrides or acid chlorides could be used to install a wide variety of substituents at the 2-position. The pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one core is a recognized intermediate that can be used for further transformations, such as reactions with amines to form pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org
Below is a table summarizing the proposed cyclocondensation approach:
| Starting Material | Reagent | Product | Reaction Type |
| 3-Aminopyridine-4-carboxylic acid | Acetic anhydride | 2-Methyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one | Acylation / Cyclocondensation |
| 3-Aminopyridine-4-carboxylic acid | Benzoyl chloride | 2-Phenyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one | Acylation / Cyclocondensation |
| 3-Aminopyridine-4-carboxylic acid | Propionic anhydride | 2-Ethyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one | Acylation / Cyclocondensation |
Annulation Strategies for Fused Heterocyclic Ring Construction
Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of heterocyclic synthesis. In this context, the cyclocondensation reaction described in section 2.1.1 is a prime example of an annulation strategy. The oxazinone ring is "annulated" onto the pyridine core.
Another conceptual annulation approach involves intramolecular O-arylation. While more commonly applied to the synthesis of benzoxazinones, the principle can be extended to pyridoxazinones. This strategy would start from a precursor like 2-chloro-N-(4-carboxypyridin-3-yl)acetamide. In this hypothetical route, a base would promote an intramolecular nucleophilic attack of the carboxylate oxygen onto the carbon of the C-Cl bond on the pyridine ring, displacing the chloride and forming the fused oxazinone ring. The success of such an intramolecular O-arylation has been demonstrated in the synthesis of halogen-containing 4H-pyrido[e] researchgate.netrsc.orgoxazin-4-ones, highlighting its potential applicability. rsc.org
Multi-Component Reactions (MCRs) for Expedient Pyrido[4,3-d]researchgate.netrsc.orgoxazinone Formation
Multi-component reactions (MCRs) offer a powerful and efficient means of generating molecular complexity in a single synthetic operation. While no MCR has been specifically reported for the direct synthesis of 2-Methyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one, related precedents in pyridine synthesis suggest plausible pathways.
For example, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, demonstrates the power of MCRs in building fused nitrogen heterocycles. researchgate.net A hypothetical MCR for the target scaffold could involve the reaction of a 1,3-dicarbonyl compound, a source of ammonia (B1221849) (or an amine), and a suitable three-carbon component that could form the pyridine ring, followed by a final cyclization step to form the oxazinone. However, controlling the regioselectivity of such a complex transformation would be a significant challenge.
Catalytic Approaches in Pyrido[4,3-d]researchgate.netrsc.orgoxazinone Synthesis
Catalysis provides elegant and efficient solutions for constructing complex molecular architectures, often with high selectivity and under mild conditions. Both transition-metal catalysis and organocatalysis offer promising avenues for the synthesis of the target pyridoxazinone and its analogues.
Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions
Transition metals are powerful catalysts for forming the C-N and C-O bonds necessary for the oxazinone ring. Copper-catalyzed reactions are particularly relevant. For instance, the synthesis of pyrido-fused quinazolinones has been achieved through a copper-catalyzed cascade C(sp²)-H amination and annulation process, using molecular oxygen as a green oxidant. mdpi.com A similar strategy could be envisioned where a derivative of 3-aminopyridine-4-carboxylic acid undergoes a copper-catalyzed intramolecular cyclization.
Furthermore, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are indispensable for creating systematically modified analogues. nih.govnih.gov Starting from a halogenated precursor, such as 6-bromo-2-methyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one, these reactions would allow for the introduction of a wide array of aryl, alkyl, and alkynyl groups onto the pyridine ring, thus generating a library of novel compounds.
| Catalytic Reaction | Metal Catalyst (Example) | Application |
| Intramolecular Annulation | CuCl₂ | Formation of the fused oxazinone ring from an open-chain precursor. mdpi.com |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylation/alkylation of a halogenated pyridoxazinone precursor. nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Introduction of alkynyl groups to a halogenated pyridoxazinone precursor. nih.gov |
| Heck Coupling | Pd(OAc)₂ | Vinylation of a halogenated pyridoxazinone precursor. nih.gov |
Organocatalytic Methodologies for Stereoselective (if applicable) Synthesis
Organocatalysis has emerged as a major pillar of modern organic synthesis, avoiding the use of often toxic or expensive metals. For the synthesis of heterocyclic systems, organocatalysts can be highly effective. For example, simple organic molecules like squaric acid have been used to catalyze the synthesis of perimidines, while taurine (B1682933) has been employed in Biginelli reactions to produce dihydropyrimidines.
A highly relevant example is the use of an organophosphorus catalyst in a three-component condensation to generate 2-amidopyridines. This reaction demonstrates that small organic molecules can effectively drive the dehydrative coupling reactions necessary for forming bonds in pyridine systems. A similar organocatalytic approach could be developed for the cyclocondensation of 3-aminopyridine-4-carboxylic acid with acetic anhydride, potentially proceeding under milder conditions than the uncatalyzed thermal reaction.
As the target molecule, 2-Methyl-4H-pyrido[4,3-d] researchgate.netrsc.orgoxazin-4-one, is achiral, stereoselective synthesis is not directly applicable. However, if a chiral precursor were used (e.g., a chiral carboxylic acid to form a 2-substituted chiral analogue), organocatalysis could offer a powerful method for controlling the stereochemistry of the final product.
Acid- and Base-Catalyzed Processes for Ring Closure
The construction of the pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-one ring system frequently relies on the crucial step of cyclization, which is often facilitated by acid or base catalysis. The most common precursor for this scaffold is 3-aminopyridine-4-carboxylic acid sigmaaldrich.com. The synthesis of the analogous 2-substituted-4H-3,1-benzoxazin-4-ones, which serves as a model for the pyridyl system, often employs these catalytic conditions.
A widely utilized acid-catalyzed method involves the reaction of an anthranilic acid with an acid anhydride, such as acetic anhydride, to yield the corresponding 2-alkyl-benzoxazinone uomosul.edu.iq. This transformation proceeds through the initial N-acylation of the amino group, followed by an intramolecular cyclization driven by the acidic conditions, which promotes the dehydration and subsequent ring closure. The reaction of 3-aminopyridine-4-carboxylic acid with acetic anhydride is a direct and common route to form 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one.
Base-catalyzed procedures are also prevalent, particularly when using acid chlorides as the acylating agent. In the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, a base such as pyridine is often used in excess. nih.govrsc.org The base serves a dual purpose: it neutralizes the hydrogen chloride byproduct generated during the acylation and can also act as a catalyst for the cyclization step. The mechanism is believed to involve the formation of a mixed anhydride between the carboxylic acid group and a second molecule of the acid chloride, which then undergoes intramolecular nucleophilic attack by the N-acylamino group to form the oxazinone ring uomosul.edu.iq.
In some instances, bifunctional catalysts like ammonium (B1175870) acetate (B1210297) have been employed in related heterocyclic transformations, promoting both the reaction and cyclization steps efficiently nih.gov. The choice between acid or base catalysis often depends on the specific substrates and the desired substitution pattern on the heterocyclic core.
Advanced Reaction Conditions and Green Chemistry Principles
In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies. This has led to the adoption of advanced reaction conditions that improve efficiency, reduce waste, and enhance safety. These principles are highly applicable to the synthesis of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one and its derivatives.
Microwave-Assisted Synthesis of Pyrido[4,3-d]uc.ptspringerprofessional.deoxazinones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. asianpubs.org This is attributed to the efficient and uniform heating of the reaction mixture.
While specific literature on the microwave-assisted synthesis of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one is limited, the reactivity of this compound under microwave conditions has been investigated, indicating its stability and suitability for such techniques researchgate.net. Furthermore, the synthesis of structurally related pyridophenoxazinones has been successfully achieved using microwave irradiation, with an optimized procedure significantly improving yields and reducing reaction times. core.ac.ukresearchgate.net These examples strongly suggest that the cyclization to form the pyrido[4,3-d] uc.ptspringerprofessional.deoxazinone core can be effectively promoted by microwave energy.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Pyridophenoxazinones This table is based on data for analogous structures to illustrate the potential advantages of microwave synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4-8 h) | 5-30 minutes | core.ac.uk, researchgate.net |
| Temperature | High (e.g., reflux) | Controlled (e.g., 80°C) | core.ac.uk |
| Yield | Moderate to Good | Good to Excellent | core.ac.uk, researchgate.net |
| Energy Input | Less efficient, surface heating | Efficient, direct dielectric heating | nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, or continuous processing, represents a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. springerprofessional.denih.gov This technology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. uc.ptdurham.ac.uk
The synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and materials science, has greatly benefited from flow chemistry. uc.ptmdpi.com For the production of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one, a flow process could involve pumping a solution of 3-aminopyridine-4-carboxylic acid and a suitable acylating agent through a heated reactor coil. The short residence time within the reactor, combined with precise temperature control, could lead to high yields and purity of the desired product. Furthermore, multi-step sequences, including in-line purification, can be "telescoped" into a single continuous operation, significantly improving process efficiency for large-scale production uc.pt.
Solvent-Free and Environmentally Benign Synthetic Protocols
Adherence to green chemistry principles also involves minimizing or eliminating the use of volatile and hazardous organic solvents. rsc.org Solvent-free reaction conditions, such as grinding or solid-state reactions, have been shown to be highly effective for the synthesis of various heterocyclic compounds. researchgate.netbgu.ac.il These methods not only reduce environmental impact but can also lead to shorter reaction times and simpler work-up procedures.
The synthesis of N-heterocycles under solvent-free conditions, sometimes catalyzed by solid acids or bases, is a well-established green methodology rsc.org. For the synthesis of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one, a potential solvent-free approach could involve heating a solid mixture of 3-aminopyridine-4-carboxylic acid and a solid acylating agent. Alternatively, the use of environmentally benign solvents, such as ionic liquids or water, presents a greener alternative to traditional organic solvents nih.gov.
Mechanistic Investigations of Pyrido[4,3-d]uc.ptspringerprofessional.deoxazinone Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel transformations. The formation of the pyrido[4,3-d] uc.ptspringerprofessional.deoxazinone ring is a classic example of intramolecular cyclization, and its pathway can be rationally elucidated.
Elucidation of Reaction Pathways and Identification of Key Intermediates
The most direct synthesis of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one proceeds from 3-aminopyridine-4-carboxylic acid and an acetylating agent, typically acetic anhydride. The reaction mechanism can be broken down into two primary steps:
N-Acetylation: The first step is the nucleophilic attack of the amino group of 3-aminopyridine-4-carboxylic acid on one of the carbonyl carbons of acetic anhydride. This is the rate-determining step and results in the formation of a key intermediate, 3-(acetylamino)pyridine-4-carboxylic acid . This acylation is often rapid.
Intramolecular Cyclization and Dehydration: The N-acetylated intermediate then undergoes an intramolecular cyclization. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the amide carbonyl carbon. This process is often promoted by heat or the presence of a catalyst (acid or base). The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable, aromatic-fused oxazinone ring of 2-Methyl-4H-pyrido[4,3-d] uc.ptspringerprofessional.deoxazin-4-one.
Analysis of Regioselectivity and Stereoselectivity in Cyclization Reactions
The formation of the pyrido[4,3-d] researchgate.netnih.govoxazin-4-one ring system from 4-aminonicotinic acid derivatives presents a fascinating case of regioselectivity. The cyclization of the intermediate, N-acetyl-4-aminonicotinic acid, can theoretically proceed in two different ways, leading to two distinct regioisomers. Understanding the factors that govern this selectivity is paramount for the efficient and specific synthesis of the desired compound.
The synthesis of 2-Methyl-4H-pyrido[4,3-d] researchgate.netnih.govoxazin-4-one is accomplished through the cyclization of 4-acetylaminonicotinic acid, which is prepared by the acetylation of 4-aminonicotinic acid. The cyclization is typically achieved by heating the N-acetylated precursor, often in the presence of a dehydrating agent like acetic anhydride.
The crucial aspect of this synthesis is the regioselectivity of the intramolecular cyclization. The N-acetylated intermediate possesses two potential sites for the cyclization to occur: the nitrogen of the pyridine ring and the carbon at the 5-position. Cyclization involving the pyridine nitrogen would lead to the formation of the isomeric 2-methyl-4H-pyrido[3,4-d] researchgate.netnih.govoxazin-4-one. However, the observed product is exclusively 2-Methyl-4H-pyrido[4,3-d] researchgate.netnih.govoxazin-4-one, indicating a high degree of regioselectivity.
This preference can be attributed to the electronic properties of the pyridine ring in the nicotinic acid derivative. The electron-withdrawing nature of the carboxylic acid group at the 3-position deactivates the pyridine nitrogen for nucleophilic attack by the acetyl carbonyl oxygen. Conversely, the amino group at the 4-position, even after acetylation, can influence the electron density of the pyridine ring. The cyclization proceeds via the nucleophilic attack of the carbonyl oxygen of the acetyl group onto the carbon at the 5-position of the pyridine ring, which is more electrophilic, followed by dehydration to yield the stable aromatic pyrido[4,3-d] researchgate.netnih.govoxazin-4-one ring system.
In contrast, the synthesis of the regioisomeric 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one starts from 2-aminonicotinic acid. researchgate.net In this case, the proximity of the amino and carboxylic acid groups facilitates the cyclization to form the [2,3-d] fused system. The reaction of 2-aminonicotinic acid with acetic anhydride leads to the formation of 2-acetylaminonicotinic acid, which upon heating, readily cyclizes to 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one. researchgate.net
The synthesis of another isomer, 2-methyl-4H-pyrido[3,2-b] researchgate.netnih.govoxazin-3(4H)-one, involves a different synthetic strategy altogether, highlighting the diverse approaches required to access specific pyridoxazinone scaffolds.
Regarding stereoselectivity, the synthesis of 2-Methyl-4H-pyrido[4,3-d] researchgate.netnih.govoxazin-4-one from achiral precursors like 4-aminonicotinic acid and acetic anhydride does not introduce any chiral centers. Therefore, the product is achiral and issues of stereoselectivity are not applicable in this specific synthesis.
The table below summarizes the starting materials and the resulting regioisomers of methyl-pyridoxazinone.
| Starting Material | Resulting Regioisomer | Fusion |
| 4-Aminonicotinic acid | 2-Methyl-4H-pyrido[4,3-d] researchgate.netnih.govoxazin-4-one | [4,3-d] |
| 2-Aminonicotinic acid | 2-Methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one | [2,3-d] |
This regioselective synthesis provides a reliable method for the preparation of 2-Methyl-4H-pyrido[4,3-d] researchgate.netnih.govoxazin-4-one, a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines. nih.gov The understanding and control of regioselectivity in such cyclization reactions are fundamental to the field of heterocyclic chemistry.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the chemical reactivity and transformation mechanisms of the specific compound 2-Methyl-4H-pyrido[4,3-d] chemicalbook.comresearchgate.netoxazin-4-one as per the requested outline.
Vendor-supplied information explicitly states that reactivity data is not available for this compound. chemicalbook.com While research exists for isomeric structures, such as 2-Methyl-4H-pyrido[2,3-d] chemicalbook.comresearchgate.netoxazin-4-one, and related heterocyclic systems like pyrido[4,3-d]pyrimidines, the strict requirement to focus solely on the 2-Methyl-4H-pyrido[4,3-d] chemicalbook.comresearchgate.netoxazin-4-one isomer prevents the inclusion of this related data. researchgate.netresearchgate.netchemscene.comnih.gov
Detailed experimental findings regarding electrophilic/nucleophilic reactions, specific reactivity of the pyridine and oxazine (B8389632) rings, or ring-opening and interconversion pathways for this particular molecule are not present in the accessible literature. Therefore, constructing a scientifically accurate article that adheres to the provided structure and content requirements is not possible at this time.
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One
Rearrangement Chemistry of Pyrido[4,3-d]nih.govresearchgate.netoxazin-4-one Derivatives
The structural arrangement of the pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one core allows for a variety of rearrangement reactions, which are fundamental to its chemical character and synthetic utility. These transformations often involve the opening and subsequent re-closure of the oxazinone ring, leading to the formation of new, more stable heterocyclic systems.
Intramolecular Rearrangement Mechanisms
The intramolecular rearrangements of pyrido nih.govresearchgate.netoxazin-4-one derivatives are primarily driven by the inherent strain and reactivity of the oxazinone ring. A highly plausible, though not yet experimentally confirmed for this specific molecule, rearrangement is the Dimroth rearrangement. This reaction is common in many nitrogen-containing heterocycles and involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.govbenthamscience.comnih.govresearchgate.net
The proposed mechanism for a Dimroth-type rearrangement in 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one would likely be initiated by a nucleophilic attack (e.g., by a hydroxide (B78521) or an amine) at the C4-carbonyl carbon. This would lead to the opening of the oxazinone ring to form an intermediate. Subsequent rotation around the C-N bond, followed by an intramolecular cyclization and dehydration, would result in a rearranged, thermodynamically more stable product, such as a derivative of pyrido[4,3-d]pyrimidine. nih.govresearchgate.net This type of rearrangement is well-documented for related heterocyclic systems, where it can be catalyzed by acid, base, or heat. nih.gov
Another potential rearrangement pathway involves a ring-opening and re-closure sequence, which has been observed in related oxazinone systems. For instance, the reaction of the isomeric 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one with carbon nucleophiles leads to the formation of 4-hydroxy-1,8-naphthyridin-2-ones, indicating a rearrangement has occurred. acs.org
| Starting Heterocycle | Reaction Conditions | Rearranged Product | Reference(s) |
| 1,2,3-Triazoles | Boiling pyridine (B92270) | Isomeric 1,2,3-Triazoles | wikipedia.org |
| 1-Alkyl-2-iminopyrimidines | Aqueous conditions | 2-Alkylaminopyrimidines | wikipedia.org |
| Thieno[3,2-e] nih.govwikipedia.orgnih.govtriazolo[4,3-c]pyrimidines | Alkali | Thieno[3,2-e] nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines | nih.gov |
| 2-Methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one | Carbon nucleophiles | 4-Hydroxy-1,8-naphthyridin-2-ones | acs.org |
| nih.govresearchgate.netSelenazolo[5,4-e] nih.govwikipedia.orgnih.govtriazolo[1,5-c]pyrimidine | Acidic or basic media | Dimroth rearrangement products | nih.gov |
This table presents analogous rearrangement reactions to suggest potential pathways for 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one.
Tautomeric Equilibria and Their Impact on Reactivity
The 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one molecule can theoretically exist in tautomeric equilibrium with its aromatic enol form, 2-methyl-4-hydroxypyrido[4,3-d] nih.govresearchgate.netoxazine (B8389632). This is a form of lactam-lactim tautomerism, which is characteristic of many heterocyclic systems containing a carbonyl group adjacent to a nitrogen atom, such as pyridones.
The position of this equilibrium is highly dependent on the solvent and the physical state. Generally, in solution, the keto (lactam) form of 4-pyridone is favored. sigmaaldrich.com However, the enol (lactim) form, being fully aromatic, possesses significant thermodynamic stability. The interconversion between these tautomers can occur through prototropic shifts, involving the migration of a proton. nih.gov A related phenomenon is ring-chain tautomerism, where the molecule can interconvert between a cyclic and an open-chain structure, a process also driven by proton transfer. nih.govyoutube.com
The existence of these tautomeric forms has a profound impact on the reactivity of the molecule.
The Lactam (4-oxo) Form: The carbonyl group at the C4 position is an electrophilic center, susceptible to attack by nucleophiles. This can initiate ring-opening and rearrangement reactions as discussed previously.
The Lactim (4-hydroxy) Form: This tautomer possesses a fully aromatic pyridine ring and a hydroxyl group. The aromatic ring is more susceptible to electrophilic substitution reactions. The hydroxyl group can act as a nucleophile or can be deprotonated to form a highly nucleophilic phenoxide-like species.
| Tautomeric Form | Structure | Key Features | Expected Reactivity |
| Lactam (4-oxo form) | 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one | Carbonyl group at C4, non-aromatic oxazinone ring. | Nucleophilic attack at C4. |
| Lactim (4-hydroxy form) | 2-Methyl-4-hydroxypyrido[4,3-d] nih.govresearchgate.netoxazine | Fully aromatic pyridine ring, hydroxyl group at C4. | Electrophilic substitution on the pyridine ring, reactions at the hydroxyl group. |
This table illustrates the two primary potential tautomers and their expected chemical behavior.
Oxidation and Reduction Chemistry of the Fused Heterocyclic System
The fused heterocyclic system of 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one presents multiple sites for oxidation and reduction reactions, which can be used to modify its structure and electronic properties.
Selective Oxidation/Reduction at Specific Sites
Oxidation: Selective oxidation of the pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one ring system can be challenging due to the presence of multiple reactive sites. The most likely site for selective oxidation is the pyridine nitrogen atom, which can be converted to an N-oxide using common oxidizing agents like peroxy acids. N-oxidation is a common reaction for pyridine and its derivatives. Another potential site for oxidation is the methyl group at the C2 position, which could be oxidized to a carboxylic acid under strong oxidizing conditions. Quinones are often used as oxidizing agents in reactions involving N-heterocyclic carbenes, which suggests a potential for interaction, although this may lead to more complex transformations rather than simple selective oxidation. nih.gov
Reduction: Selective reduction of this heterocyclic system can be achieved at several positions.
Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). This is a standard method for the reduction of pyridine rings. nih.gov
Carbonyl Reduction: The carbonyl group at the C4 position can be selectively reduced to a hydroxyl group using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Nitro Group Reduction: In derivatives containing a nitro group on the pyridine ring, this group can be selectively reduced to an amino group by catalytic hydrogenation or using reducing agents like tin(II) chloride. nih.gov
| Reaction Type | Reagent(s) | Potential Product |
| Oxidation | m-CPBA or H2O2 | 2-Methyl-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one N-oxide |
| Oxidation | KMnO4 (strong) | 4-Oxo-4H-pyrido[4,3-d] nih.govresearchgate.netoxazine-2-carboxylic acid |
| Reduction | H2, Pd/C | 2-Methyl-tetrahydropyrido[4,3-d] nih.govresearchgate.netoxazin-4-one |
| Reduction | NaBH4 | 2-Methyl-4-hydroxy-4H-pyrido[4,3-d] nih.govresearchgate.netoxazin-4-ol |
This table summarizes plausible selective redox reactions based on the functional groups present in the molecule.
Impact on Ring Aromaticity and Stability
Impact of Reduction: The reduction of the pyridine ring to a piperidine ring results in the complete loss of aromaticity of that ring. This leads to a significant decrease in the thermodynamic stability of the molecule. The resulting tetrahydropyrido derivative would be much more flexible and would have the chemical properties of a saturated heterocycle.
Aromaticity of the Tautomer: The 4-hydroxy tautomer is of particular interest in this context. In this form, the pyridine ring is fully aromatic, which confers significant stability. This aromatic character would be the driving force for reactions that lead to its formation. In contrast, the 4-oxo form has a non-aromatic dihydropyridone-like character in the pyridine part of the fused system, which is less stable than a fully aromatic pyridine ring.
The stability of the fused system can also be influenced by the formation of quinone-like structures upon oxidation, which can affect the electronic properties and reactivity of the molecule, including its ability to participate in π-backbonding in metal complexes. nih.gov
Advanced Structural Characterization and Conformational Analysis of 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One and Its Analogues
X-ray Crystallographic Studies for Precise Molecular Architecture Determination
No published X-ray crystallographic data for 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one could be located. Such studies are fundamental for definitively determining the three-dimensional structure of a molecule in the solid state. The absence of this data prevents a detailed analysis of its key structural parameters.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Without a crystal structure, the precise bond lengths, bond angles, and torsional angles that define the geometry of the fused pyridine (B92270) and oxazinone rings remain undetermined. This information is critical for understanding the planarity and potential strain within the molecule.
Intermolecular Interactions and Crystal Packing Motifs
The specific intermolecular forces, such as hydrogen bonding or π-π stacking, that govern how molecules of 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one arrange themselves in a crystal lattice are unknown. Analysis of these packing motifs provides insight into the solid-state stability and properties of the material.
Polymorphism and Solid-State Conformational Landscapes
There is no information regarding the existence of polymorphs—different crystalline forms of the same compound—for 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one. The study of polymorphism is crucial as different forms can exhibit varying physical properties, including solubility and stability.
Advanced Spectroscopic Techniques for Detailed Structural Insights
While the synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-ones from pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one precursors has been mentioned in the literature, detailed spectroscopic data for the starting oxazinone is not provided. rsc.org
High-Resolution Multi-Dimensional NMR Spectroscopy
No publicly available high-resolution, multi-dimensional NMR spectra (such as COSY, NOESY, HSQC, or HMBC) for 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one were found. These advanced NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations, which are key to confirming the chemical structure and analyzing its conformation in solution.
Vibrational Spectroscopy (FT-IR, Raman)
Specific FT-IR and Raman spectra for 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one are not available in the reviewed literature. This data would be used to identify characteristic vibrational modes of its functional groups (such as the carbonyl and C-N bonds) and provide a spectroscopic fingerprint of the molecule.
While research exists for isomers like 2-methyl-4H-pyrido[2,3-d] chemscene.comorgchemres.orgoxazin-4-one and other related heterocyclic systems, this information cannot be extrapolated to definitively describe the unique structural characteristics of the title compound. researchgate.netresearchgate.net Further experimental investigation is required to elucidate the detailed structural and conformational properties of 2-Methyl-4H-pyrido[4,3-d] chemscene.comorgchemres.orgoxazin-4-one.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel chemical entities, offering unparalleled precision in mass measurement. mdpi.com For 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one (C₈H₆N₂O₂), HRMS, particularly with analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR), provides the capability to determine the mass of the parent ion with high accuracy, typically with an error of less than 5 ppm. nih.gov This level of precision is crucial for unambiguously confirming the elemental composition, distinguishing it from other potential isobaric compounds.
The power of HRMS extends beyond molecular formula confirmation to the detailed analysis of fragmentation pathways. thermofisher.com When subjected to ionization techniques such as Electron Ionization (EI), the molecular ion of 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one undergoes characteristic fragmentation, providing a structural fingerprint. The analysis of these fragments helps in piecing together the molecular structure. Based on the known fragmentation patterns of related heterocyclic systems like pyrazines and other oxazine (B8389632) derivatives, a plausible fragmentation pathway can be proposed. nih.gov
Key fragmentation processes for this molecule would likely involve:
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, which could lead to the cleavage of the oxazine ring.
Loss of Neutral Molecules: The expulsion of small, stable neutral molecules like carbon monoxide (CO) from the carbonyl group or hydrogen cyanide (HCN) from the pyridine ring.
Cleavage of Substituents: Loss of a methyl radical (•CH₃) from the 2-position.
The precise masses of these resulting fragment ions can be measured by HRMS, allowing for the confident assignment of their elemental formulas and corroborating the proposed fragmentation mechanisms.
Table 1: Proposed HRMS Fragmentation Data for 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one
| Fragment Description | Proposed Formula | Theoretical Exact Mass (m/z) |
| Molecular Ion [M]⁺ | [C₈H₆N₂O₂]⁺ | 162.0429 |
| Loss of methyl radical [M-CH₃]⁺ | [C₇H₃N₂O₂]⁺ | 147.0194 |
| Loss of carbon monoxide [M-CO]⁺ | [C₇H₆N₂O]⁺ | 134.0480 |
| RDA fragment 1 | [C₆H₄N₂O]⁺ | 120.0324 |
| RDA fragment 2 | [C₂H₂O]⁺ | 42.0106 |
| Loss of CO and HCN | [C₆H₅N]⁺ | 91.0422 |
Conformational Preferences and Dynamics in Solution and Solid State
The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological and chemical properties. For 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one, the analysis focuses on the puckering of the non-aromatic oxazine ring and the energy barriers associated with conformational changes.
Ring Pucker Analysis of the Oxazine Moiety
The conformation of a six-membered ring, such as the oxazine moiety in the title compound, can be quantitatively described using Cremer-Pople puckering parameters. smu.edu These parameters include the total puckering amplitude (Q) and two phase angles (θ and φ), which define the exact shape of the ring (e.g., chair, boat, twist-boat, or envelope).
For 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one, the oxazine ring is fused to a planar pyridine ring and contains an sp²-hybridized carbonyl carbon and an sp²-hybridized imine-like carbon. These structural features introduce significant constraints, limiting the ring's conformational freedom. nih.gov Unlike a flexible cyclohexane (B81311) ring that readily interconverts between two chair forms, the oxazine ring in this molecule is expected to adopt a much flatter conformation. nih.govmdpi.com The most probable conformations are a shallow envelope form, where one atom deviates from the plane formed by the others, or a half-chair conformation. A full, deep chair or boat conformation is sterically and electronically unfavorable due to the geometric constraints imposed by the fused aromatic ring and the incorporated double bond.
Table 2: Idealized Cremer-Pople Puckering Coordinates for Six-Membered Rings
| Conformation | Puckering Amplitude (Q) | θ (degrees) | φ (degrees) |
| Chair | Constant | 0 | - |
| Boat | Constant | 90 | 0, 60, 120... |
| Twist-Boat | Constant | 90 | 30, 90, 150... |
| Envelope | Variable | Variable | Variable |
Note: The actual values for the title compound would be determined experimentally (e.g., via X-ray crystallography) or computationally and would likely represent a distorted version of these idealized forms.
Barriers to Rotation and Inversion Processes
Molecules are not static; they undergo dynamic processes such as ring inversions and rotations around single bonds. The energy required for these transitions is known as the energy barrier.
Ring Inversion: This process involves the "flipping" of the ring from one conformation to another (e.g., one chair form to the inverted chair form). scribd.com For 2-Methyl-4H-pyrido[4,3-d] rsc.orgscribd.comoxazin-4-one, a classical, full ring inversion is highly improbable due to the rigid fusion with the pyridine ring. mdpi.com Any conformational change would be limited to low-energy oscillations or pseudorotations between closely related flattened forms, such as different envelope conformations. The energy barrier for such a limited process would be significantly lower than that for a full ring flip in an unfused ring system.
Nitrogen Inversion: This refers to the pyramidal inversion of the lone pair of electrons on the nitrogen atom of the oxazine ring, causing it to move from one side of the trigonal plane to the other. scribd.com This process is well-documented in N-heterocycles. For instance, the barrier for N-methyl inversion in dihydro-1,2-oxazines has been reported to be in the range of 13.5–13.8 kcal/mol. rsc.org The specific barrier in the title compound would be influenced by the electronic nature of the fused pyridine ring and the adjacent oxygen atom. The interplay between attempted ring-flips and nitrogen inversion often dictates the lowest-energy pathway for stereoisomerization in such heterocyclic systems. researchgate.net
Rotational Barriers: The primary rotational barrier of interest is around the exocyclic C-N bonds, though in this specific molecule, the only significant free rotation is that of the methyl group at position 2. The barrier for this rotation is expected to be low. Rotation around the internal C-N or C-O bonds is restricted as part of the ring system. For comparison, hindered rotation around exocyclic C–N bonds in other heterocyclic systems can have barriers as high as ~15 kcal/mol (~64 kJ/mol). researchgate.net
Table 3: Typical Energy Barriers for Conformational Processes in Related Heterocycles
| Process | Example System | Typical Energy Barrier (kcal/mol) | Reference |
| Ring Inversion | Diazepam (1,4-diazepine ring) | 10.9 - 17.6 | nih.gov |
| Nitrogen Inversion | N-methyltetrahydro-1,2-oxazine | ~13.7 | rsc.org |
| C-N Bond Rotation | Triaminotriazines | ~15.3 | researchgate.net |
| N-N Bond Rotation | Tetraformylhydrazine | >19 (multi-step pathway) | rsc.org |
Theoretical and Computational Chemistry Studies of 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One
Quantum Chemical Calculations for Electronic Structure and Properties
Comprehensive quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no specific studies detailing these calculations for 2-Methyl-4H-pyrido[4,3-d] nih.govpensoft.netoxazin-4-one have been identified.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Energy Calculation
No published research is available that applies Density Functional Theory (DFT) methods, such as B3LYP with a specific basis set (e.g., 6-311++G(d,p)), to optimize the ground state geometry of 2-Methyl-4H-pyrido[4,3-d] nih.govpensoft.netoxazin-4-one. Such a study would be the first step in computationally characterizing the molecule, providing key information on bond lengths, bond angles, and dihedral angles, which are fundamental to its structure and stability.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Similarly, there is a lack of research applying ab initio (like Hartree-Fock) or semi-empirical methods to determine the electronic properties of this compound. These studies would be crucial for calculating properties such as dipole moment, polarizability, and electrostatic potential, offering insights into its intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. Currently, no FMO analysis for 2-Methyl-4H-pyrido[4,3-d] nih.govpensoft.netoxazin-4-one has been reported in the scientific literature.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
The elucidation of synthetic pathways and the prediction of selectivity are powerful applications of computational chemistry. For 2-Methyl-4H-pyrido[4,3-d] nih.govpensoft.netoxazin-4-one, this remains a prospective area for future research.
Prediction of Transition States and Activation Barriers for Synthetic Routes
There are no computational models detailing the transition states or activation barriers for the synthesis of 2-Methyl-4H-pyrido[4,3-d] nih.govpensoft.netoxazin-4-one. This type of investigation would provide invaluable mechanistic insights into its formation, helping to optimize reaction conditions and improve yields.
Elucidation of Selectivity in Chemical Transformations
Computational studies are instrumental in explaining and predicting regioselectivity or stereoselectivity in chemical reactions. As no such studies have been conducted for this molecule, the factors governing its reactivity and selectivity in various chemical transformations remain to be computationally explored.
Solvent Effects and Catalytic Cycle Simulations
The influence of the solvent environment on the structure, stability, and reactivity of a molecule is a critical aspect of its chemical behavior. For 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one, computational models can simulate how the molecule interacts with different solvents. These simulations often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. These studies can predict changes in the molecule's geometry, electronic structure, and spectroscopic properties in various media. For instance, the dipole moment of the molecule is expected to be influenced by the polarity of the solvent, which in turn can affect its solubility and reactivity.
While specific catalytic cycle simulations involving 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one are not documented, related studies on similar heterocyclic systems, such as benzoxazinones, highlight the utility of computational methods in elucidating reaction mechanisms. researchgate.netnih.gov For example, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This approach is valuable for understanding reactions where the pyridoxazinone ring may be opened or modified, a common reactivity pattern for this class of compounds. researchgate.net Such studies can provide insights into the energetic barriers of reaction pathways, helping to predict the feasibility and outcome of potential catalytic transformations.
Spectroscopic Property Prediction and Theoretical Validation
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and predict the spectra of yet-to-be-synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one. scielo.org.zanmrdb.org These predictions are based on the calculated magnetic shielding tensors for each nucleus. The accuracy of these predictions can be high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H, especially when solvent effects are included in the model. scielo.org.za
Simulated NMR data for a related compound, 2,3-dimethylquinazolin-4(3H)-one, shows the utility of this approach. scispace.com For 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is determined by the arrangement of the pyridine (B92270) and oxazinone rings. For example, the protons on the pyridine ring are expected to resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group. The methyl group protons would appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one (Illustrative) Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified for this specific compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | 2.4 - 2.6 | 20 - 25 |
| C5-H | 7.5 - 7.8 | 115 - 120 |
| C7-H | 8.2 - 8.5 | 145 - 150 |
| C8-H | 8.8 - 9.1 | 150 - 155 |
| C2 | --- | 155 - 160 |
| C4 | --- | 160 - 165 |
| C4a | --- | 110 - 115 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies of 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one. researchgate.netresearchgate.net These calculated frequencies correspond to the normal modes of vibration of the molecule. The results are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental spectra. mdpi.com
The simulated IR spectrum of 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one would be expected to show characteristic peaks for the C=O stretching vibration of the oxazinone ring, typically in the range of 1700-1750 cm⁻¹. Other significant bands would include C=N stretching, C-O-C stretching, and various vibrations associated with the pyridine ring and the methyl group. derpharmachemica.com The potential energy distribution (PED) analysis can be used to assign the calculated vibrational frequencies to specific atomic motions, providing a detailed understanding of the vibrational modes. researchgate.net
Table 2: Predicted ajor Vibrational Frequencies for 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one (Illustrative) Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified for this specific compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (methyl) | 2900 - 3000 |
| C=O stretching | 1700 - 1750 |
| C=N stretching | 1600 - 1650 |
| C=C stretching (aromatic) | 1450 - 1600 |
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic system. The position of the absorption bands would be sensitive to the electronic nature of the fused ring system.
Computational studies on related heterocyclic systems have shown that TD-DFT can accurately predict UV-Vis spectra. scielo.org.zaresearchgate.net Furthermore, by optimizing the geometry of the first excited state, it is possible to predict fluorescence properties, such as the emission wavelength. These predictions are valuable for applications where the photophysical properties of the molecule are important, such as in the development of fluorescent probes or photosensitizers.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about the electronic structure and properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and other time-dependent phenomena.
For a relatively rigid molecule like 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one, the primary conformational flexibility would involve the rotation of the methyl group. However, MD simulations can provide valuable information about how the molecule interacts with its environment. For example, in an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule, identifying key hydrogen bonding interactions between the molecule and water.
In the context of biological systems, MD simulations are crucial for understanding how a molecule like 2-Methyl-4H-pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one might interact with a protein target. nih.govmdpi.com By placing the molecule in the active site of a protein and running an MD simulation, researchers can assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This information is invaluable for drug design and understanding the molecular basis of biological activity.
Study of Self-Assembly or Aggregation
Currently, there are no specific studies in the available scientific literature that investigate the self-assembly or aggregation behavior of 2-Methyl-4H-pyrido[4,3-d] mdpi.comoiccpress.comoxazin-4-one for materials science applications. Research on the self-assembly of nitrogen-containing heterocyclic compounds is an active area, with studies on molecules like pyridazinone derivatives demonstrating the formation of ordered nanostructures such as nanofibers and nanorods, driven by forces like π-stacking and van der Waals interactions. oiccpress.comnih.gov However, similar investigations have not been reported for the pyrido[4,3-d] mdpi.comoiccpress.comoxazinone series. The potential for such molecules to self-assemble would theoretically depend on factors like molecular planarity, the presence of hydrogen bond donors and acceptors, and π-electron systems, but experimental or computational verification for this specific compound is lacking.
Quantitative Structure-Property Relationships (QSPR) within the Pyrido[4,3-d]mdpi.comoiccpress.comoxazinone Series (focused on chemical/physical properties)
A review of the literature indicates that no specific Quantitative Structure-Property Relationship (QSPR) studies have been published for the pyrido[4,3-d] mdpi.comoiccpress.comoxazinone series focusing on their chemical and physical properties.
QSPR models are developed to correlate molecular structures with their physicochemical properties. youtube.comnih.gov These models rely on a dataset of compounds with experimentally determined properties and a set of calculated molecular descriptors. For a QSPR study on the pyrido[4,3-d] mdpi.comoiccpress.comoxazinone series, one would typically require a series of analogues with variations in substituents. The properties of interest could include solubility, melting point, boiling point, and spectroscopic characteristics.
While QSPR studies have been conducted on other classes of heterocyclic compounds, the absence of a sufficient number of synthesized and characterized derivatives of pyrido[4,3-d] mdpi.comoiccpress.comoxazinones in the literature has precluded the development of such predictive models for this specific series.
Derivatization Strategies and Synthetic Utility of the 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One Scaffold
Systematic Functionalization of the Pyridine (B92270) and Oxazine (B8389632) Moieties
The inherent reactivity of the 2-methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one scaffold permits a wide range of chemical modifications. These can be broadly categorized into the introduction of substituents on the fused rings, modification of the peripheral methyl group, and diversification through reactions at the carbonyl group.
Introduction of Substituents at Specific Positions of the Fused Rings
Direct functionalization of the pyridine ring portion of the scaffold, such as through electrophilic substitution (e.g., halogenation or nitration), is not extensively documented for this specific isomer. However, the general principles of pyridine chemistry suggest that the ring is electron-deficient and typically undergoes electrophilic substitution under harsh conditions, primarily at the 3- and 5-positions relative to the ring nitrogen. The presence of the fused oxazinone ring further modulates this reactivity.
In related heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, direct halogenation using N-halosuccinimides has been successfully employed to introduce halogen atoms, which then serve as handles for further cross-coupling reactions. thieme-connect.com Similarly, the synthesis of nitro-substituted isoxazolo[4,3-b]pyridines has been reported, highlighting that the introduction of a powerful electron-withdrawing nitro group can render the pyridine ring highly susceptible to subsequent nucleophilic attack, facilitating dearomatization reactions. nih.gov By analogy, it is plausible that similar strategies could be applied to the pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one system to introduce substituents onto the pyridine ring, thereby creating precursors for further diversification.
Modification of the Exocyclic Methyl Group (e.g., chain extension, oxidation)
The methyl group at the C-2 position of the oxazinone ring is an "active methyl group." Its protons are acidic due to the electron-withdrawing nature of the adjacent imine (C=N) bond within the heterocyclic ring. This activity allows it to serve as a key site for derivatization.
Chain Extension: A primary strategy for modifying the methyl group is through condensation reactions with aldehydes, a classic example being the Knoevenagel condensation. sigmaaldrich.com This reaction involves deprotonation of the active methyl group with a base, followed by nucleophilic attack on an aldehyde to form a styryl or related vinylogous derivative after dehydration. While specific examples for 2-methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one are not prevalent in the reviewed literature, the reaction is well-established for analogous systems like 2-methyl-thiazolo[4,5-b]pyrazines and other heterocycles with active methyl groups. nih.govnih.govresearchgate.net This method allows for the introduction of various aryl and alkyl substituents, effectively extending the carbon chain at the C-2 position. In the closely related 2-methyl-3-aryl-4(3H)-quinazolinone system, the 2-methyl group can be lithiated to form a carbanion, which readily reacts with various electrophiles, enabling a wide range of functionalizations. acs.org
Oxidation: The active methyl group can also be oxidized to introduce new functionalities. For instance, oxidation can convert the methyl group into a carboxylic acid. While direct oxidation might be challenging due to the potential for ring cleavage, methods used for related nitrogen heterocycles, such as the oxidation of 2-methylquinoline, could be adapted. youtube.com This transformation typically proceeds by first converting the methyl group into a more reactive intermediate, such as a styryl group via condensation, which is then oxidatively cleaved to yield the corresponding carboxylic acid. youtube.com This provides a pathway to 2-carboxy-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one, a versatile intermediate for further amide coupling or other transformations.
Diversification at the Carbonyl Group (e.g., amide formation, reduction)
The oxazinone ring is an activated ester, and its most significant reactivity involves nucleophilic attack at the C-4 carbonyl carbon, which typically leads to ring opening. This behavior is a cornerstone of its synthetic utility.
Amide Formation: Reaction of 2-methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one with primary amines (aminolysis) is a powerful method for scaffold diversification. The reaction proceeds via nucleophilic attack of the amine on the C-4 carbonyl, leading to the cleavage of the endocyclic C-O bond. This ring-opening event forms an N-acetyl-4-aminonicotinamide intermediate, which can subsequently undergo intramolecular cyclization with the elimination of water to furnish a new heterocyclic system: a 3-substituted-2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one. acs.org This transformation effectively converts the oxazinone ring into a pyrimidinone ring, allowing for the introduction of a wide variety of substituents at the N-3 position depending on the amine used. This strategy is well-documented for the analogous 2-methyl-3,1-benzoxazin-4-one, which reacts with various amines to yield a library of 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.govorientjchem.org
| Starting Material | Amine Nucleophile | Resulting Product |
| 2-Methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one | Methylamine | 2,3-Dimethyl-pyrido[4,3-d]pyrimidin-4(3H)-one |
| 2-Methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one | Aniline | 2-Methyl-3-phenyl-pyrido[4,3-d]pyrimidin-4(3H)-one |
| 2-Methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one |
| 2-Methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one | Ethanolamine | 3-(2-Hydroxyethyl)-2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one |
Reduction: The reduction of the C-4 carbonyl group using standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to follow the general mechanism for carbonyl reduction. nih.gov However, given the propensity of the oxazinone ring to undergo nucleophilic attack and subsequent ring opening, the reaction outcome can be complex. Instead of a simple reduction to the corresponding alcohol (a hemiaminal, which would likely be unstable), the reaction may lead to reductive cleavage of the oxazinone ring. There are limited specific reports on this transformation for this scaffold.
Scaffold Diversification through Ring Transformations and Annulation Reactions
The reactivity of the oxazinone ring makes it an excellent synthon for constructing new, more complex heterocyclic and polycyclic systems through reactions that transform the initial scaffold.
Synthesis of Novel Fused Heterocyclic Systems Derived from 2-Methyl-4H-pyrido[4,3-d]rsc.orgresearchgate.netoxazin-4-one Precursors
A highly effective strategy for scaffold diversification involves the reaction of the pyridooxazinone with carbon nucleophiles, particularly active methylene (B1212753) compounds. This reaction, demonstrated on the isomeric 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one, provides a direct route to novel fused systems. rsc.orgresearchgate.net The reaction begins with the C-acylation of the active methylene compound by the oxazinone, leading to a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization onto the pyridine nitrogen, resulting in the formation of 4-hydroxy-1,8-naphthyridin-2(1H)-one derivatives. rsc.org This powerful annulation reaction constructs a new six-membered ring, transforming the pyridooxazinone scaffold into a naphthyridinone core, which is of great pharmaceutical importance.
| Active Methylene Compound | Reagents/Conditions | Resulting Fused System |
| Diethyl malonate | Base (e.g., NaH) | 1-Acetyl-3-ethoxycarbonyl-4-hydroxy-1,8-naphthyridin-2-one |
| Ethyl cyanoacetate | Base (e.g., NaH) | 1-Acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one rsc.org |
| Acetylacetone | Base (e.g., NaH) | 1,3-Diacetyl-4-hydroxy-1,8-naphthyridin-2-one |
Construction of Complex Polycyclic Architectures Utilizing the Oxazinone as a Synthon
The 2-methyl-4H-pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one scaffold is an ideal precursor for building complex polycyclic architectures through tandem reactions. Its ability to act as a reactive heterodiene in cycloaddition reactions or as an acylating agent in ring-opening/annulation sequences allows for the rapid assembly of intricate molecular frameworks.
For example, related 1,4-oxazinone precursors have been shown to participate in tandem cycloaddition/cycloreversion reaction sequences with alkynes to generate highly substituted pyridine rings. nih.gov In such a sequence, the oxazinone could undergo a Diels-Alder reaction with a dienophile, followed by a retro-Diels-Alder reaction that expels a small molecule (like CO₂) to form a new aromatic ring. This strategy has been used to synthesize complex natural products and other polycyclic systems. nih.govnih.gov By choosing a dienophile that contains additional reactive groups, subsequent intramolecular reactions can lead to the formation of additional rings, providing a powerful tool for constructing polycyclic pyridone-containing structures. researchgate.net
Role as a Synthetic Intermediate or Building Block in Complex Chemical Synthesis
The compound 2-Methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one is a valuable and versatile building block in the realm of organic synthesis. Its distinct fused heterocyclic structure, which incorporates both a pyridine and an oxazinone ring, presents multiple reactive sites. These sites can be strategically utilized for the construction of more intricate molecular frameworks. This section delves into its function as a synthetic intermediate, with a specific emphasis on its capacity as a precursor for synthesizing other heterocyclic compounds and its use in crafting advanced organic materials.
Precursor in the Total Synthesis of Other Heterocyclic Compounds (e.g., Pyrido-pyrimidines)
The electrophilic character of the oxazinone ring within 2-methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one establishes it as a prime precursor for creating a variety of fused pyrimidine (B1678525) derivatives, most notably pyrido[4,3-d]pyrimidines. rsc.orgnih.gov These chemical transformations typically commence with the ring-opening of the oxazinone component by a nucleophile, which is then followed by a ring-closing reaction to forge the new heterocyclic system. rsc.org
A prevalent strategy involves the reaction of 2-methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one with nitrogen-based nucleophiles. For example, treating it with ammonia (B1221849) or primary amines results in the formation of the corresponding 2-methyl-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones. The reaction is initiated by a nucleophilic attack on the C4-carbonyl carbon of the oxazinone ring. This leads to an intermediate with an opened ring, which then undergoes intramolecular cyclization and dehydration to yield the final pyrido-pyrimidine structure.
The adaptability of this method is further showcased by employing a range of nucleophiles, each yielding a distinct class of heterocyclic compounds. For instance, reacting it with hydrazines can produce N-amino-pyrido[4,3-d]pyrimidinones, which can then act as precursors for developing more complex fused systems like triazolopyridopyrimidines. In a similar vein, using hydroxylamine (B1172632) as a nucleophile can lead to the creation of N-hydroxy-pyrido[4,3-d]pyrimidinones.
The strategic significance of 2-methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one as a precursor is underscored by the wide array of pyrido-pyrimidine derivatives that can be synthesized from this single starting material. This synthetic utility has been harnessed in the creation of compounds with potential biological activities, as the pyrido-pyrimidine core is a frequent feature in many pharmacologically active molecules. mdpi.comnih.govnih.gov
| Nucleophile | Resulting Heterocyclic System |
|---|---|
| Ammonia | 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one |
| Primary Amines (R-NH2) | 3-Alkyl/Aryl-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one |
| Hydrazine (NH2NH2) | 3-Amino-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one |
| Substituted Hydrazines (R-NHNH2) | 3-(Substituted-amino)-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one |
| Hydroxylamine (NH2OH) | 3-Hydroxy-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one |
Application in the Development of Advanced Organic Materials (e.g., dyes, optoelectronic materials)
The extended π-conjugated system inherent to the 2-methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one scaffold, and even more so in its derivatives, indicates potential uses in materials science. The rigid, planar structure, along with the presence of both electron-donating and electron-withdrawing groups, can lead to intriguing photophysical properties. This makes these compounds potential candidates for use as dyes and as components in optoelectronic devices.
Research in this domain has centered on synthesizing derivatives of the core scaffold with customized electronic properties. By adding various substituents to the pyridine ring or by altering the oxazinone ring, the absorption and emission characteristics of the resulting molecules can be adjusted. For instance, introducing electron-donating groups, such as amino or alkoxy groups, can cause a red-shift in the absorption and fluorescence spectra. This makes them suitable for use as fluorescent dyes in biological imaging or as emitters in organic light-emitting diodes (OLEDs).
Conversely, incorporating electron-withdrawing groups, like nitro or cyano groups, can boost the molecule's electron-accepting capabilities. This positions it as a potential component in organic photovoltaic (OPV) devices or as a non-linear optical (NLO) material. A key benefit in the logical design of new organic materials is the capacity to systematically alter the molecular structure and, therefore, the electronic properties of these compounds.
Although the investigation of 2-methyl-4H-pyrido[4,3-d] nbinno.comnih.govoxazin-4-one and its derivatives in materials science is a relatively new field, the fundamental characteristics of this heterocyclic system present it as a promising foundation for creating new functional organic materials. Further research into the synthesis and characterization of novel derivatives is anticipated to reveal the full potential of this versatile scaffold in applications from advanced display technologies to renewable energy.
| Application Area | Desired Property | Potential Structural Modification |
|---|---|---|
| Fluorescent Dyes | High quantum yield, tunable emission wavelength | Introduction of electron-donating groups (e.g., -NH2, -OR) |
| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence, color purity | Extended π-conjugation, balanced charge transport |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge mobility | Combination of electron-donating and electron-withdrawing moieties |
| Non-Linear Optical (NLO) Materials | Large hyperpolarizability | Push-pull electronic structure |
Future Research Directions and Unexplored Avenues for 2 Methyl 4h Pyrido 4,3 D 1 2 Oxazin 4 One Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is intrinsically linked to the development of greener and more efficient methods. For a molecule like 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one, moving beyond traditional, often harsh, condensation reactions is paramount for unlocking its full potential.
Photocatalytic and Electrocatalytic Approaches to Pyrido[4,3-d]nih.govnih.govoxazinone Synthesis
Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for the construction of complex molecular architectures under mild conditions. mdpi.comnih.gov Future research should focus on developing photocatalytic and electrocatalytic strategies for the synthesis of the 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazinone core. These methods could offer alternative pathways that avoid high temperatures and the use of stoichiometric, and often toxic, reagents.
For instance, a potential photocatalytic approach could involve the generation of key intermediates, such as acyl radicals or nitrenes, which could then participate in a cascade reaction to form the heterocyclic ring system. Similarly, electrochemical synthesis could provide a highly controlled environment for the critical bond-forming steps, potentially leading to higher yields and selectivities. A recent study on the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines showcases the power of electrochemistry in cascade reactions for N-heterocycle synthesis. mdpi.com
Table 1: Potential Photocatalytic and Electrocatalytic Strategies
| Strategy | Proposed Reaction Type | Potential Advantages |
| Photocatalysis | Radical-mediated cyclization | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. |
| Electrocatalysis | Anodic oxidation-induced cyclization | Precise control over reaction potential, reduced use of chemical oxidants, scalability. |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers an unparalleled level of selectivity and sustainability in chemical synthesis. nih.gov The application of enzymes to the synthesis of 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one is a compelling avenue for future exploration. Enzymes such as lipases, proteases, and oxidoreductases could be employed for the key bond-forming reactions. For example, a lipase (B570770) could catalyze the initial acylation of a suitable 3-aminopyridine-4-carboxylic acid derivative, followed by an enzyme-mediated cyclization.
Furthermore, the development of artificial metalloenzymes or the directed evolution of existing enzymes could be harnessed to create highly specific catalysts for the synthesis of this particular pyridoxazinone. A study on the biocatalytic synthesis of 1,4-benzoxazinone derivatives demonstrated the utility of lipase in mediating nucleophilic attack and subsequent cyclization, a strategy that could be adapted for the pyrido[4,3-d] nih.govnih.govoxazinone system. nih.gov
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of heteroatoms in 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one suggests a rich and underexplored reactivity profile. Future investigations should aim to uncover and harness this reactivity for the development of novel transformations.
Radical Chemistry and Carbene Insertions
The introduction of radical-mediated reactions and carbene chemistry could lead to the discovery of unprecedented transformations of the 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazinone scaffold. Radical C-H functionalization, for instance, could enable the direct installation of various substituents onto the pyridine (B92270) or oxazinone rings, bypassing the need for pre-functionalized starting materials.
Carbene insertion reactions represent another exciting frontier. nih.govnih.govnih.govresearchgate.net The generation of carbenes in the presence of 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one could lead to novel ring expansion or C-H insertion products, providing rapid access to more complex and diverse molecular frameworks. Research on rhodium(II) azavinyl carbenes has shown their ability to undergo formal 1,3-insertion reactions, a concept that could be extended to the pyridoxazinone system. nih.gov
Advanced Organometallic Chemistry of Pyrido[4,3-d]nih.govnih.govoxazinone Complexes
The nitrogen and oxygen atoms within the 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one structure make it an excellent candidate for use as a ligand in organometallic chemistry. nih.govmdpi.com The synthesis and characterization of coordination complexes with various transition metals could unlock novel catalytic applications or materials with interesting photophysical properties.
Future work could focus on the design of bimetallic or polymetallic complexes where the pyridoxazinone acts as a bridging ligand. researchgate.net Such complexes could exhibit cooperative catalytic effects or unique electronic properties. The study of organometallic complexes with related N-heterocyclic ligands has demonstrated their potential in catalysis and materials science. nih.govnih.gov
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design
The synergy between artificial intelligence (AI) and chemistry is revolutionizing the way molecules are designed and synthesized. researchgate.netnih.gov For 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one, machine learning algorithms could be employed to predict its physicochemical properties, biological activities, and potential synthetic routes.
By training models on existing data for related heterocyclic compounds, it may be possible to predict optimal reaction conditions for the synthesis of novel derivatives of 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one. nih.gov Furthermore, generative AI models could be used to design new pyridoxazinone derivatives with desired properties, accelerating the discovery of new drug candidates or functional materials. The application of machine learning in predicting chemical reactivity and designing synthetic routes for heterocyclic compounds is a rapidly growing field with immense potential. nih.govresearchgate.net
Table 2: Application of AI in 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one Research
| AI Application | Specific Goal | Potential Impact |
| Predictive Modeling | Forecast biological activity and physicochemical properties. | Prioritize synthetic targets and reduce experimental costs. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways. | Accelerate the discovery of new synthetic methodologies. |
| De Novo Design | Generate novel pyridoxazinone derivatives with optimized properties. | Expand the chemical space around the core scaffold for drug discovery. |
AI-Driven Retrosynthesis and Forward Synthesis Planning
The synthesis of complex heterocyclic systems like fused pyrido[d] nih.govnih.govoxazinones can be a time-consuming process that relies heavily on the experience and intuition of chemists. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by automating and optimizing synthetic route design. researchgate.net
| Phase | AI Tool Application | Potential Outcome for the Target Scaffold |
| Retrosynthesis | Disconnection Analysis | Suggests novel disconnections across the oxazinone or pyridine rings, potentially leading to more efficient starting materials than traditional routes (e.g., starting from 4-aminonicotinic acid). researchgate.net |
| Retrosynthesis | Precursor Identification | Identifies optimal, commercially available building blocks from extensive chemical supplier databases based on cost and availability. |
| Forward Synthesis | Reaction Outcome Prediction | Predicts the likelihood of success and potential byproducts for the cyclization step, helping to avoid failed reactions. researchgate.net |
| Route Optimization | Pathway Scoring | Ranks multiple complete synthetic routes based on a composite score of yield, atom economy, and "green" chemistry principles. researchgate.net |
Predictive Modeling for Novel Pyrido[4,3-d]nih.govnih.govoxazinone Derivatives
Computational modeling is a powerful tool for predicting the properties of novel molecules before their synthesis, saving significant time and resources. For the pyrido[4,3-d] nih.govnih.govoxazinone scaffold, predictive modeling can guide the design of new derivatives with tailored chemical and physical properties for specific non-biological applications.
Using techniques like Density Functional Theory (DFT) and other quantum mechanics methods, researchers can calculate key molecular properties. These studies can predict electronic characteristics (such as HOMO/LUMO energy levels), which are crucial for designing materials for organic electronics, and photophysical properties (absorption and emission wavelengths), which are essential for developing fluorescent probes or dyes. nih.gov For instance, modeling has been used to understand the structure-property relationships in fluorescent oxazinone and quinazoline (B50416) dyes, providing a theoretical basis for designing new materials with enhanced quantum yields and large Stokes shifts. nih.gov Similarly, computational studies on related fused pyrimidine (B1678525) systems have been used to predict binding affinities and reactivity. nih.gov
Machine learning models can be trained on existing data from related heterocyclic compounds to predict properties like solubility, thermal stability, and photostability. mdpi.com This in silico screening allows for the rapid evaluation of a large virtual library of potential 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one derivatives, prioritizing the most promising candidates for synthesis and experimental validation.
Table 2: Predictive Modeling Targets for Novel Pyrido[4,3-d] nih.govnih.govoxazinone Derivatives
| Property to Model | Computational Method | Potential Application |
| Photophysical Properties | Time-Dependent DFT (TD-DFT) | Design of fluorescent probes, chemical sensors, and AIE-active materials. nih.gov |
| Electronic Structure | Density Functional Theory (DFT) | Development of organic semiconductors and functional dyes for material science. |
| Thermal Stability | Molecular Dynamics (MD) Simulations | Assessment of suitability for high-temperature applications like polymer additives or OLEDs. |
| Analyte Binding Affinity | Molecular Docking | Design of selective chemosensors for specific ions or small molecules. acs.org |
| Crystal Packing | Solid-state DFT, Crystal Structure Prediction | Engineering materials with specific solid-state properties (e.g., photochromism, AIE). wiley.com |
Potential Applications in Other Fields of Chemical Sciences (e.g., Analytical Chemistry, Chemical Sensors, Material Science, strictly non-biological)
The fused heterocyclic core of 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one is a promising scaffold for development in several areas of the chemical sciences beyond its traditional biological context.
Analytical Chemistry and Chemical Sensors: The structural similarity to benzoxazinones, which are known to be fluorescent, suggests that pyrido[4,3-d] nih.govnih.govoxazinone derivatives could serve as novel fluorescent probes. nih.gov By introducing appropriate functional groups, these molecules could be designed as chemosensors that exhibit a change in fluorescence upon binding to specific analytes like metal ions or protons (pH). nih.gov For example, a probe fusing a rhodamine B scaffold with a 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one moiety was successfully used as a sensor for detecting acidic pH. nih.gov Similar strategies could be applied to the pyridoxazinone core to create highly sensitive and selective analytical tools. The development of sensor arrays using cross-selective receptors is another promising avenue for analyzing complex chemical mixtures. acs.orgeurekalert.org
Material Science: The rigid, planar structure of the fused pyrido-oxazinone system makes it an interesting candidate for advanced materials.
Aggregation-Induced Emission (AIE): Many nitrogen-containing heterocycles exhibit aggregation-induced emission, a phenomenon where non-luminescent molecules become highly emissive in the aggregated or solid state. nih.govresearchgate.netresearchgate.net This property is the opposite of the common aggregation-caused quenching seen in many traditional dyes and is highly desirable for applications in organic light-emitting diodes (OLEDs), solid-state lighting, and bio-imaging. researchgate.net By strategically adding rotor-like substituents (e.g., phenyl groups) to the 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one scaffold, it may be possible to create novel AIE-active luminogens (AIEgens).
Functional Dyes and Pigments: The core structure is a chromophore that can be chemically modified to tune its color and properties. Related 2-pyridone structures have found use in the manufacturing of paints and pigments. Derivatives of the title compound could be explored for similar applications as specialty pigments with high thermal and photostability.
Polymer Additives: The thermal stability inherent in many aromatic heterocyclic systems could make these compounds useful as stabilizers for polymers.
Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms provides potential coordination sites for metal ions. This could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.
Table 3: Potential Non-Biological Applications and Enabling Properties
| Application Area | Specific Use | Key Chemical Property |
| Analytical Chemistry | Fluorescent pH Sensor | Proton-responsive fluorophore. nih.gov |
| Chemical Sensors | Selective Ion Probe | Specific metal ion coordination leading to a photophysical response. |
| Material Science | OLED Emitter | Aggregation-Induced Emission (AIE), high solid-state quantum yield. wiley.comresearchgate.net |
| Material Science | Functional Pigment | Strong light absorption, high thermal and photostability. |
| Material Science | Polymer Stabilizer | High thermal decomposition temperature. |
Remaining Challenges and Open Questions in the Fundamental Chemistry of Fused Pyrido[d]nih.govnih.govoxazinones
Despite the potential, several fundamental challenges and open questions remain in the chemistry of 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one and related fused systems.
Synthetic Versatility and Functionalization: A primary challenge is the development of robust and versatile synthetic methods to introduce a wide range of substituents at various positions on the heterocyclic scaffold. Research on related systems like pyrido[2,3-d]pyrimidin-7(8H)-ones has shown that achieving chemical diversity, particularly at positions like C4, can be difficult with traditional methods. Developing new catalytic methods (e.g., C-H activation, cross-coupling reactions) that are compatible with the fused ring system is crucial for creating libraries of derivatives for structure-property relationship studies.
Control of Reactivity: The oxazinone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. nih.gov While this reactivity can be exploited for further synthetic transformations (e.g., converting the oxazinone to a pyridopyrimidinone), it also presents a challenge for stability and for reactions that require harsh conditions. researchgate.net Understanding and controlling the reactivity of the oxazinone ring is essential for its use as a stable building block.
Regioselectivity: In syntheses starting from substituted precursors, controlling the regioselectivity of the cyclization to form the desired isomer of the fused pyridoxazinone can be problematic. Unambiguous characterization is required to confirm the structure, and developing reaction conditions that favor a single regioisomer is a key synthetic hurdle.
Understanding Structure-Property Relationships: There is a significant gap in understanding how specific structural modifications to the 2-Methyl-4H-pyrido[4,3-d] nih.govnih.govoxazin-4-one core influence its fundamental properties. For example, how do electron-donating versus electron-withdrawing groups at different positions affect its photophysical properties (quantum yield, Stokes shift), thermal stability, and solid-state packing? Systematic experimental and computational studies are needed to build a comprehensive model to guide the rational design of new functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting substituted anthranilic acid derivatives with acetic anhydride under reflux conditions forms the oxazinone core. Pyridine is often used as a catalyst, and the reaction is monitored by TLC (silica gel F254 plates, UV detection at 254 nm). Yields range from 33% to satisfactory (~60–80%) depending on substituents and reaction optimization .
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : - and -NMR in deuterated DMSO confirm the oxazinone ring structure and substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Absorptions near 1700–1750 cm indicate the carbonyl group of the oxazinone core .
- PXRD : Used to identify polymorphic forms, as seen in anhydrous vs. solvated crystal structures .
Q. What experimental designs are used to evaluate the antibacterial activity of this compound?
- Methodological Answer : Bioactivity studies involve:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methyl groups) to assess impact on efficacy. Derivatives with electron-withdrawing groups often show enhanced activity .
Advanced Research Questions
Q. How can microwave irradiation improve synthesis efficiency of derivatives?
- Methodological Answer : Microwave-assisted intramolecular O-arylation reduces reaction times (e.g., from hours to minutes) and improves yields (up to 90%). This method avoids traditional heating, enabling rapid access to 24 derivatives with diverse substituents. Reaction progress is monitored via LC-MS .
Q. What strategies resolve contradictions in yield variations across synthetic methods?
- Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or reaction time. For example:
- Glacial acetic acid vs. alcohol solvents : Acetic acid enhances cyclization efficiency in aromatic primary amine condensations .
- Microwave vs. conventional heating : Microwave methods achieve higher yields (e.g., 90% vs. 60%) by accelerating kinetic pathways .
Q. How are computational methods applied to optimize enzyme inhibition?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets like C1s or Factor Xa. For example, thieno-oxazinone derivatives show selective inhibition (IC < 1 µM) via hydrophobic interactions in enzyme active sites .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. What kinetic analyses are used to study enzyme inhibition mechanisms?
- Methodological Answer :
- Hyperbolic mixed-type inhibition assays : Measure residual enzyme activity at varying inhibitor concentrations. For instance, compound 33 (K = 630 nM) acts as a slow substrate for cholesterol esterase, while 21 (IC = 330 nM) inhibits acetylcholinesterase via ternary complex formation .
- Substrate degradation profiling : Monitor stability under enzymatic conditions using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
